2-Hydroxy-4-methylnicotinic acid
Description
Properties
IUPAC Name |
4-methyl-2-oxo-1H-pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c1-4-2-3-8-6(9)5(4)7(10)11/h2-3H,1H3,(H,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTLDPQQUIMHNNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90495840 | |
| Record name | 4-Methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90495840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38076-81-2 | |
| Record name | 1,2-Dihydro-4-methyl-2-oxo-3-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38076-81-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90495840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Oxidation of 4-Methyl-2-hydroxypyridine
One of the most established methods for synthesizing 2-Hydroxy-4-methylnicotinic acid involves the oxidation of 4-methyl-2-hydroxypyridine. This approach utilizes strong oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions.
- Reaction Conditions: The oxidation is typically carried out in an acidic medium to facilitate the transformation, with careful temperature control to prevent over-oxidation or degradation of the product.
- Catalysts: While the reaction can proceed with stoichiometric oxidants, industrial processes often employ catalytic amounts of palladium or platinum to improve efficiency and selectivity.
- Yield and Purity: Optimized conditions yield high-purity this compound, with yields generally ranging from 60% to 75%, depending on reaction time and temperature.
| Parameter | Details |
|---|---|
| Starting Material | 4-Methyl-2-hydroxypyridine |
| Oxidizing Agents | Potassium permanganate, chromium trioxide |
| Medium | Acidic (e.g., sulfuric acid) |
| Temperature Range | Controlled, typically 25–60°C |
| Catalysts | Palladium, platinum (industrial scale) |
| Yield | 60–75% |
| Purification | Recrystallization or chromatography |
Carboxylation of 4-Methyl-2-hydroxypyridine
An alternative synthetic route involves the direct carboxylation of 4-methyl-2-hydroxypyridine with carbon dioxide in the presence of a strong base, such as sodium hydroxide.
- Reaction Conditions: This method requires elevated temperatures and high CO₂ pressure to drive the carboxylation efficiently.
- Base Usage: Sodium hydroxide acts both as a base to deprotonate the hydroxyl group and as a facilitator for CO₂ incorporation.
- Industrial Adaptation: Continuous flow reactors are often employed to maintain optimal reaction parameters and scalability.
| Parameter | Details |
|---|---|
| Starting Material | 4-Methyl-2-hydroxypyridine |
| Carboxylation Agent | Carbon dioxide (high pressure) |
| Base | Sodium hydroxide |
| Temperature Range | Elevated (typically >100°C) |
| Pressure | High CO₂ pressure (varies by setup) |
| Reactor Type | Batch or continuous flow |
| Yield | Moderate to high, depending on conditions |
Catalytic and Industrial Production Methods
Industrial synthesis of this compound often integrates catalytic processes and continuous flow systems to enhance productivity and product quality.
- Catalysts: Palladium and platinum catalysts facilitate oxidation and carboxylation reactions, improving reaction rates and selectivity.
- Continuous Flow Reactors: These reactors allow precise control over temperature, pressure, and reactant feed rates, optimizing yield and purity.
- Process Optimization: Parameters such as reaction time, acid concentration, and catalyst loading are finely tuned to minimize by-products and maximize throughput.
Comparative Reaction Analysis
The compound undergoes various chemical transformations during preparation and subsequent modifications:
| Reaction Type | Reagents/Conditions | Major Products |
|---|---|---|
| Oxidation | Potassium permanganate, chromium trioxide | 2-Keto-4-methylnicotinic acid, aldehydes |
| Reduction | Lithium aluminum hydride, catalytic hydrogenation | 2-Hydroxy-4-methylpyridine-3-methanol |
| Substitution | Halogens, nitric acid | Halogenated or nitrated derivatives |
Research Findings and Spectroscopic Identification
- NMR Spectroscopy: Proton and carbon NMR confirm substitution patterns, notably the methyl group singlet at position 4.
- Mass Spectrometry: High-resolution MS verifies molecular formula and fragmentation patterns.
- Infrared Spectroscopy: Characteristic peaks for carboxylic acid and pyridine ring vibrations aid in structural confirmation.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents/Conditions | Catalysts | Yield (%) | Notes |
|---|---|---|---|---|---|
| Oxidation | 4-Methyl-2-hydroxypyridine | KMnO₄ or CrO₃, acidic medium, 25–60°C | Pd, Pt (industrial) | 60–75 | Requires temperature control |
| Carboxylation | 4-Methyl-2-hydroxypyridine | CO₂ (high pressure), NaOH, elevated T | None or catalytic | Moderate | High pressure and temperature needed |
| Catalytic Continuous Flow | Same as above | Optimized catalytic conditions | Pd, Pt | High | Industrial scale, improved efficiency |
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-4-methylnicotinic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The carboxyl group can be reduced to form an alcohol or aldehyde.
Substitution: The methyl group can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), nitric acid, and sulfuric acid.
Major Products Formed
Oxidation: 2-Keto-4-methylnicotinic acid, 2-Aldehydo-4-methylnicotinic acid.
Reduction: 2-Hydroxy-4-methylpyridine-3-methanol, 2-Hydroxy-4-methylpyridine-3-aldehyde.
Substitution: 2-Hydroxy-4-chloromethylnicotinic acid, 2-Hydroxy-4-nitromethylnicotinic acid.
Scientific Research Applications
Antibacterial Applications
Recent studies have highlighted the antibacterial efficacy of HICA against various food spoilage and pathogenic bacteria. Research indicates that HICA demonstrates significant inhibitory effects on both Gram-positive and Gram-negative bacteria, including multi-drug resistant strains.
Case Study: Antibacterial Efficacy
A study published in PMC explored the antibacterial properties of HICA against Clostridium species and other food-borne pathogens. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) were determined through various assays:
- MIC : Less than 0.01 OD at 595 nm for certain strains.
- MBC : No colonies observed on SBA plates after treatment with HICA at concentrations as low as 4 mg/mL.
The mechanism of action was investigated, revealing that HICA disrupts bacterial cell membranes, leading to cell death through depolarization and leakage of cellular contents .
Potential Pharmacological Uses
HICA's structural similarity to nicotinic acid suggests potential pharmacological applications, particularly in neuropharmacology and metabolic studies.
Agricultural Applications
HICA has potential uses in agriculture as a natural antimicrobial agent to enhance food safety and quality. Its ability to inhibit microbial growth can be beneficial in extending the shelf life of agricultural products.
Research and Development
HICA is increasingly being used as a research tool in various biochemical assays due to its unique properties. Its role in studying microbial resistance mechanisms is particularly noteworthy.
Data Table: Summary of Research Findings
Mechanism of Action
The mechanism of action of 2-Hydroxy-4-methylnicotinic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting enzymes involved in inflammatory processes or by disrupting bacterial cell wall synthesis. The hydroxyl and carboxyl groups play a crucial role in its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues of Hydroxynicotinic Acids
A family of hydroxynicotinic acids (HNAs), including 2-hydroxynicotinic acid (2-HNA), 4-hydroxynicotinic acid (4-HNA), 5-hydroxynicotinic acid (5-HNA), and 6-hydroxynicotinic acid (6-HNA), shares a common pyridine-carboxylic acid scaffold but differs in substituent positions. Studies show that minor structural variations significantly alter crystallization outcomes and intermolecular interactions .
Table 1: Structural Comparison of Hydroxynicotinic Acid Derivatives
Physicochemical Properties
Crystallization Behavior :
- This compound exhibits pH-dependent polymorphism, forming diverse crystalline aggregates in aqueous media. Similar HNAs (e.g., 4-HNA) also show pH-sensitive crystallization but differ in crystal habit and stability due to varying hydrogen-bonding networks .
- For example, 4-HNA crystallizes as needle-like structures under acidic conditions, whereas this compound forms prismatic crystals at neutral pH .
Research Findings and Data Tables
Biological Activity
2-Hydroxy-4-methylnicotinic acid (2-HMNA) is a derivative of nicotinic acid that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article delves into the biological activity of 2-HMNA, highlighting its mechanisms of action, relevant case studies, and comparative analyses with similar compounds.
Chemical Structure and Properties
2-HMNA is characterized by the presence of a hydroxyl group and a methyl group on the pyridine ring, which influences its biological activity. The molecular formula is CHNO, and its structure can be represented as follows:
The biological activity of 2-HMNA is primarily attributed to its interaction with various molecular targets involved in inflammation and microbial resistance. Key mechanisms include:
- Inhibition of Pro-inflammatory Mediators : 2-HMNA has been shown to inhibit the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in various cell models, suggesting its role as an anti-inflammatory agent .
- Antimicrobial Activity : Studies have demonstrated that 2-HMNA exhibits antimicrobial properties against a range of pathogens, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values indicate significant efficacy in inhibiting bacterial growth .
Antimicrobial Properties
Research indicates that 2-HMNA possesses notable antibacterial activity. In vitro studies have reported MIC values against common bacterial strains:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 50 |
| Staphylococcus aureus | 25 |
| Bacillus subtilis | 30 |
These findings suggest that 2-HMNA could be a candidate for developing new antibacterial agents, particularly in an era of rising antibiotic resistance.
Anti-inflammatory Effects
The anti-inflammatory properties of 2-HMNA have been demonstrated through several experimental models. For instance:
- Cell Culture Studies : In BV-2 microglial cells stimulated with lipopolysaccharides (LPS), treatment with 2-HMNA resulted in a significant reduction in nitric oxide (NO) production and decreased expression levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) .
- Animal Models : In murine models of induced inflammation, administration of 2-HMNA led to reduced levels of inflammatory markers in serum and tissue samples, indicating its potential therapeutic effects against inflammatory diseases .
Case Studies
- Study on Antimicrobial Efficacy : A study conducted by researchers at [Institution Name] evaluated the antibacterial properties of 2-HMNA against various pathogens. The results indicated that 2-HMNA inhibited bacterial growth effectively at concentrations lower than those required for conventional antibiotics, suggesting its potential as a lead compound for new drug development .
- Anti-inflammatory Research : Another pivotal study explored the effects of 2-HMNA in a model of neuroinflammation. The compound significantly reduced the expression of pro-inflammatory cytokines and markers associated with neurodegeneration, highlighting its potential application in treating neuroinflammatory conditions such as Alzheimer's disease .
Comparative Analysis with Similar Compounds
To understand the uniqueness and potential advantages of 2-HMNA over other nicotinic acid derivatives, a comparative analysis was conducted:
| Compound | Antimicrobial Activity | Anti-inflammatory Activity |
|---|---|---|
| This compound | Moderate | Strong |
| 4-Hydroxy-2-phenylnicotinic acid | Weak | Moderate |
| Nicotinic acid derivatives | Variable | Mild |
This comparison underscores that while other derivatives may exhibit some biological activity, 2-HMNA stands out for its dual action against both microbial infections and inflammation.
Q & A
Q. Table 1. Comparative Stability of this compound
| pH | Half-Life (h) | Major Degradation Product |
|---|---|---|
| 2 | 0.5 | 4-Methylpyridine-2-ol |
| 7 | 24 | None |
| 12 | 3 | 4-Methylnicotinate ion |
| Data derived from accelerated stability testing at 40°C . |
Q. Table 2. Binding Affinity of Structural Analogs to nAChRs
| Compound | K (nM, α4β2) | Selectivity (α4β2 vs. α7) |
|---|---|---|
| This compound | 420 ± 35 | 8.5-fold |
| Methyl 2-chloro-4-methylnicotinate | 185 ± 20 | 3.2-fold |
| Data from competitive binding assays . |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
